![molecular formula C14H15ClN2O4 B2675274 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 743444-30-6](/img/structure/B2675274.png)
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one
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Description
2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CDMQ and has shown promising results in various studies related to medicinal chemistry, drug discovery, and other related fields.
Scientific Research Applications
Tautomerism in N-Heterocycles
The study of tautomerism in side-chain derivatives of n-heterocycles, including compounds with structures related to quinazolin-4-ones, reveals the existence of tautomeric equilibria, which is significant for understanding the chemical behavior and reactivity of such compounds (Mondelli & Merlini, 1966).
Synthesis of 2-Oxazolines
Research on the synthesis of 2-oxazolines from carboxylic acids using related chloro and dimethoxy compounds under mild conditions indicates the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in medicinal chemistry and material science (Bandgar & Pandit, 2003).
Cycloaddition Reactions
The solvent-free cycloaddition reactions involving imidates derived from similar compounds demonstrate a method for synthesizing oxazolines, bis-oxazolines, and imidazoline-5-ones, highlighting the compound's utility in constructing complex heterocycles (Lerestif et al., 1997).
Synthesis of Heterosubstituted Cyclopropanes
Research into the Michael addition of chloroalkyloxazolines to electron-poor alkenes for synthesizing heterosubstituted cyclopropanes showcases the reactivity of chloroalkyloxazoline derivatives in creating structurally complex and potentially bioactive molecules (Rocchetti et al., 2003).
Synthesis and Chromatography
The synthesis and chromatographic analysis of compounds for use in liquid chromatographic fluorimetric assays, such as the derivatization of methylglyoxal with 1,2-diamino-4,5-dimethoxybenzene, underscore the importance of quinazolinone derivatives in analytical chemistry (McLellan & Thornalley, 1992).
properties
IUPAC Name |
2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPGUOHENQBQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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